8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
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Properties
IUPAC Name |
8-chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3/c1-2-15-3-5-16(6-4-15)23-21-14-27-22-12-7-17(25)13-20(22)24(21)29(28-23)19-10-8-18(26)9-11-19/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUBSRJPXMEAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-3-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound belonging to the pyrazoloquinoline family. This compound is characterized by its unique molecular structure, which includes a pyrazole ring fused with a quinoline moiety. The presence of various substituents, such as chlorine and fluorine, enhances its potential biological activity and reactivity.
The molecular formula of this compound is C24H22ClF N3, with a molecular weight of approximately 401.9 g/mol. The compound's structural features contribute to its chemical reactivity patterns typical of quinolines and pyrazoles, including:
- Electrophilic Substitution : The chlorine atom can participate in electrophilic aromatic substitution reactions.
- Nucleophilic Substitution : The fluorine atom enhances nucleophilic reactivity, particularly in aromatic systems.
Biological Activity
Research on the biological activity of this compound has revealed several promising properties:
Anti-inflammatory Activity
Studies indicate that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. For instance, similar compounds have been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. This suggests that the mechanism of action may involve the inhibition of key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways .
Anticancer Potential
The compound's structure may also contribute to anticancer properties. Pyrazoloquinolines have been investigated for their ability to induce apoptosis in cancer cells. Research has indicated that modifications at the phenyl rings can significantly influence binding affinity to cancer-related targets, demonstrating the importance of structural optimization in drug design .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
-
Study on Anti-inflammatory Effects :
- A study investigated a series of pyrazolo[4,3-c]quinolines for their ability to inhibit iNOS and COX-2. Results showed that certain derivatives significantly reduced inflammatory markers in vitro .
- Anticancer Activity Assessment :
Comparison with Related Compounds
The following table summarizes some structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Pyrazolo[4,3-b]quinoline | Lacks fluorine; different substitution pattern | Known for antimalarial properties |
| 1-(4-methylphenyl)-6-methoxy-3-(2-ethylphenyl)pyrazolo[4,3-c]quinoline | Methoxy group instead of fluoro | Exhibits different pharmacological profiles |
| 6-chloro-4-(2-chlorobenzyl)-8-fluoro-2-methylaminoquinoline | Contains chlorine and amino groups | Demonstrates significant antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
